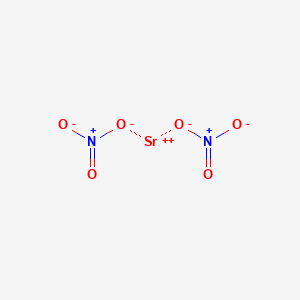
Strontium nitrate
Cat. No. B156861
Key on ui cas rn:
10042-76-9
M. Wt: 211.63 g/mol
InChI Key: DHEQXMRUPNDRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04421729
Procedure details


In second reactor stage RB, carbon dioxide reacts with strontium nitrate, thereby precipitating strontium carbonate product and forming byproduct HNO3.


Name
strontium carbonate

Name
HNO3
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[N+]([O-])([O-])=[O:5].[Sr+2:8].[N+:9]([O-:12])([O-:11])=[O:10]>>[C:1](=[O:5])([O-:3])[O-:2].[Sr+2:8].[N+:9]([O-:12])([OH:11])=[O:10] |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
strontium carbonate
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Sr+2]
|
|
Name
|
HNO3
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
